Membrane Permeability: pKi Value Differentiates Aleuritic Acid from Mono- and Di-Hydroxy C16 Analogs
The intrinsic pKi of 9,10,16-trihydroxyhexadecanoic acid (aleuritic acid) was measured at 6.3, which differs from the pKi values of structurally related hydroxy fatty acids: 2-hydroxyhexadecanoic acid (pKi = 5.4), 16-hydroxyhexadecanoic acid (pKi = 6.5), and 12-hydroxydodecanoic acid (pKi = 6.9) [1]. This intermediate pKi value reflects its unique capacity to traverse lipid bilayers via a protonation-dependent flip-flop mechanism without protein assistance, a behavior that influences its distribution and potential bioactivity in membrane-associated processes [1].
| Evidence Dimension | Intrinsic pKi (calculated from electrophoretic mobility of HFA-containing liposomes) |
|---|---|
| Target Compound Data | pKi = 6.3 |
| Comparator Or Baseline | 2-hydroxyhexadecanoic acid (pKi = 5.4); 16-hydroxyhexadecanoic acid (pKi = 6.5); 12-hydroxydodecanoic acid (pKi = 6.9) |
| Quantified Difference | ΔpKi = +0.9 vs 2-hydroxyhexadecanoic acid; -0.2 vs 16-hydroxyhexadecanoic acid; -0.6 vs 12-hydroxydodecanoic acid |
| Conditions | Planar lipid bilayers; pH-sensitive microelectrode monitoring |
Why This Matters
The distinct pKi value directly impacts passive membrane permeability and pH-dependent partitioning, which are critical parameters for formulation scientists selecting a hydroxy fatty acid for studies involving cellular uptake or membrane interactions.
- [1] Pohl, E. E., Voltchenko, A. M., & Rupprecht, A. (2008). Flip-flop of hydroxy fatty acids across the membrane as monitored by proton-sensitive microelectrodes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1778(5), 1292–1297. View Source
